BACE-1 Enzymatic Inhibition: 2-Aminoimidazole Methyl Ester Scaffold Outperforms Des-Amino and N-Alkylated Variants
In a structure-based design study, a focused library of 2-aminoimidazole derivatives was synthesized and evaluated against BACE-1. The compound containing the 2-aminoimidazole-4-acetic acid methyl ester core exhibited an IC50 of 8.7 µM in the enzymatic assay, whereas the corresponding des-amino imidazole analog (lacking the 2-NH2 group) showed no measurable inhibition at 100 µM [1]. This represents a >10-fold selectivity window conferred by the 2-amino group.
| Evidence Dimension | BACE-1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.7 µM (2-aminoimidazole-4-acetic acid methyl ester scaffold incorporated into lead compound) |
| Comparator Or Baseline | Des-amino imidazole analog: IC50 > 100 µM (no inhibition detected) |
| Quantified Difference | >11.5-fold lower IC50 value for the 2-amino substituted scaffold |
| Conditions | Recombinant human BACE-1, FRET-based enzymatic assay, pH 4.5, 37°C |
Why This Matters
This demonstrates that the 2-amino substituent is essential for BACE-1 engagement; procurement of the correct 2-aminoimidazole acetate ester is required to maintain the hydrogen-bond interaction with the catalytic aspartate residues, a feature absent in des-amino or N-substituted regioisomers.
- [1] Chiriano, G. P.; De Simone, A.; Mancini, F.; Perez, D. I.; Cavalli, A.; Bolognesi, M. L.; Legname, G.; Martinez, A.; Andrisano, V. A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation. Eur. J. Med. Chem. 2012, 48, 206–213. View Source
